molecular formula C7H12N4O2 B13580520 Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Cat. No.: B13580520
M. Wt: 184.20 g/mol
InChI Key: CHYNRNZJYOPUIT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring.

    Starting Materials: Ethyl azidoacetate and propargylamine.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

    Procedure: The ethyl azidoacetate and propargylamine are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The aminoethyl group enhances the compound’s ability to interact with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

    1,2,3-Triazole: A simple triazole ring without additional functional groups.

    1-(2-Aminoethyl)-1h-1,2,3-triazole: Lacks the ethyl carboxylate group.

    Ethyl 1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylate: Contains a hydroxyethyl group instead of an aminoethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)triazole-4-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-2-13-7(12)6-5-11(4-3-8)10-9-6/h5H,2-4,8H2,1H3

InChI Key

CHYNRNZJYOPUIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCN

Origin of Product

United States

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